molecular formula C10H14O2 B3175948 8-Ethynyl-1,4-dioxaspiro[4.5]decane CAS No. 96184-86-0

8-Ethynyl-1,4-dioxaspiro[4.5]decane

Cat. No.: B3175948
CAS No.: 96184-86-0
M. Wt: 166.22 g/mol
InChI Key: KLQRERRXSGHFPC-UHFFFAOYSA-N
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Description

8-Ethynyl-1,4-dioxaspiro[4.5]decane is a chemical compound with the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol . It is characterized by a spirocyclic structure containing an ethynyl group and a dioxaspiro moiety. This compound is used in various research and industrial applications due to its unique chemical properties.

Mechanism of Action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Ethynyl-1,4-dioxaspiro[4Its physicochemical properties suggest that it may have high gi absorption and bbb permeability . Its lipophilicity (Log Po/w) is predicted to be 2.57 (iLOGP) and 1.26 (XLOGP3), which may influence its distribution within the body .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For 8-Ethynyl-1,4-dioxaspiro[4.5]decane, it is recommended to be stored in a sealed, dry environment at 2-8°C .

Biochemical Analysis

Biochemical Properties

8-Ethynyl-1,4-dioxaspiro[4.5]decane plays a significant role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substrates in the liver . The ethynyl group in this compound can form covalent bonds with the active site of these enzymes, leading to enzyme inhibition. Additionally, this compound can interact with other biomolecules such as glutathione, a key antioxidant in cells, potentially affecting redox balance and cellular detoxification processes .

Cellular Effects

This compound has been observed to influence various cellular processes. In hepatocytes, this compound can alter cell signaling pathways by modulating the activity of kinases and phosphatases . This modulation can lead to changes in gene expression, particularly genes involved in detoxification and stress response. Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production . These effects highlight the compound’s potential to influence cell function and viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The ethynyl group of the compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition . This inhibition can affect various metabolic pathways, including those involved in drug metabolism and detoxification. Additionally, this compound can bind to transcription factors, altering their activity and subsequently affecting gene expression . These molecular interactions underscore the compound’s ability to modulate biochemical and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been shown to change over time. The compound exhibits stability under standard storage conditions, but its activity can decrease over prolonged periods due to degradation . In in vitro studies, the effects of this compound on cellular function have been observed to diminish after extended exposure, suggesting potential adaptive responses by cells . In in vivo studies, long-term exposure to the compound can lead to cumulative effects on liver function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can induce mild enzyme inhibition and moderate changes in gene expression . At higher doses, this compound can cause significant toxicity, including hepatotoxicity and oxidative stress . These adverse effects highlight the importance of dosage considerations in the use of this compound in biochemical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . The compound can inhibit the activity of these enzymes, affecting the metabolism of various endogenous and exogenous substrates. Additionally, this compound can influence the levels of metabolites involved in detoxification processes, such as glutathione conjugates . These interactions underscore the compound’s role in modulating metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . Additionally, post-translational modifications and targeting signals can direct this compound to specific subcellular compartments, further modulating its activity and function .

Preparation Methods

. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

8-Ethynyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:

Scientific Research Applications

8-Ethynyl-1,4-dioxaspiro[4.5]decane is utilized in various scientific research applications:

Comparison with Similar Compounds

8-Ethynyl-1,4-dioxaspiro[4.5]decane can be compared with other spirocyclic compounds, such as:

    1,4-Dioxaspiro[4.5]decane: Lacks the ethynyl group, making it less reactive in certain chemical reactions.

    Cyclohexanone ethylene acetal: Similar structure but without the spirocyclic configuration.

    Spiro[cyclohexane-1,2’-[1,3]dioxolane]: Another spirocyclic compound with different substituents.

The presence of the ethynyl group in 8-Ethynyl-1,4-dioxaspiro[4

Properties

IUPAC Name

8-ethynyl-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-9-3-5-10(6-4-9)11-7-8-12-10/h1,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLQRERRXSGHFPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCC2(CC1)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 14 g of 1,1-ethylenedioxy-4-(2,2-dibromovinyl)cyclohexane in 70 ml of tetrahydrofuran was cooled to -20° C. and treated slowly at this temperature with 76.62 ml of a 1.4M solution of butyl lithium in hexane (exothermic reaction). The cooling bath was removed and the mixture was left to warm to 20° C. within about 20 minutes. The mixture was subsequently treated with 150 ml of water and extracted three times with diethyl ether. The organic phases were washed twice with water and the wash-water was back-extracted with diethyl ether. The organic phases were dried over magnesium sulphate, filtered and evaporated. Low-pressure chromatography of the resulting, yellow liquid (8 g) on silica gel with ethyl acetate/petroleum ether (vol. 7:93) gave 6.5 g (91%) of 4-ethynyl-1,1-ethylenedioxycyclohexane as a clear liquid.
Name
1,1-ethylenedioxy-4-(2,2-dibromovinyl)cyclohexane
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14 g
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reactant
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70 mL
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Synthesis routes and methods II

Procedure details

A mixture of 16.7 grams (0.07 mole) of 8-trimethylsilylethynyl-1,4-dioxaspiro[4.5]decane and 1.1 grams (0.07 mole) of potassium carbonate in 200 mL of methanol is stirred at ambient temperature for about one hour. The reaction mixture is then concentrated under reduced pressure to a residue. The residue is stirred in about 150 mL of water, and the mixture is extracted with three 150 mL portions of diethyl ether. The combined extracts are dried with magnesium sulfate and filtered. The filtrate is concentrated under reduced pressure, yielding 8-ethynyl-1,4-dioxaspiro[4.5]decane.
Name
8-trimethylsilylethynyl-1,4-dioxaspiro[4.5]decane
Quantity
16.7 g
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reactant
Reaction Step One
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1.1 g
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200 mL
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solvent
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Synthesis routes and methods III

Procedure details

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BrC(Br)=CC1CCC2(CC1)OCCO2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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